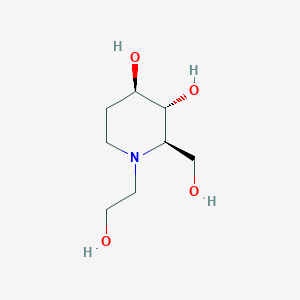

(2R,3R,4R)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4-diol

Descripción

Propiedades

IUPAC Name |

(2R,3R,4R)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c10-4-3-9-2-1-7(12)8(13)6(9)5-11/h6-8,10-13H,1-5H2/t6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXJMQFYCAWQIL-BWZBUEFSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(C1O)O)CO)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]([C@H]([C@@H]1O)O)CO)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(2R,3R,4R)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4-diol is a piperidine derivative known for its biological activities, particularly in the context of diabetes management. This compound is closely related to Miglitol, an α-glucosidase inhibitor used for controlling postprandial hyperglycemia in patients with type 2 diabetes. Understanding the biological activity of this compound involves exploring its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₁₇NO₅

- Molecular Weight : 207.22 g/mol

- CAS Number : 72432-03-2

Structure

The structural configuration of the compound is essential for its biological activity. The stereochemistry of (2R,3R,4R) suggests specific interactions with biological targets that are crucial for its function.

This compound primarily functions as an α-glucosidase inhibitor . This mechanism involves:

- Inhibition of Carbohydrate Absorption : By inhibiting α-glucosidase enzymes in the intestines, the compound slows down the breakdown of carbohydrates into glucose. This results in a reduced rate of glucose absorption and consequently lowers postprandial blood sugar levels.

- Impact on Insulin Sensitivity : Some studies suggest that compounds similar to Miglitol may also improve insulin sensitivity indirectly by modulating gut microbiota and influencing metabolic pathways.

Therapeutic Applications

The primary therapeutic use of this compound is in the management of type 2 diabetes mellitus . Its ability to control blood sugar levels makes it a valuable addition to diabetes treatment regimens.

Case Studies and Research Findings

-

Clinical Trials :

- A study conducted on patients with type 2 diabetes demonstrated that administration of α-glucosidase inhibitors like Miglitol resulted in significant reductions in HbA1c levels compared to placebo groups .

- Another trial highlighted improvements in fasting blood glucose levels over a 24-week period with consistent dosing .

- Comparative Studies :

Safety and Side Effects

While generally well-tolerated, common side effects associated with α-glucosidase inhibitors include gastrointestinal disturbances such as flatulence and diarrhea. Long-term safety profiles have shown no significant adverse effects when used appropriately under medical supervision.

Summary of Key Findings

| Study Type | Outcome | Reference |

|---|---|---|

| Clinical Trial | Significant reduction in HbA1c levels | |

| Comparative Study | Effective but less potent than newer drugs | |

| Longitudinal Study | Improved fasting glucose levels |

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO₅ |

| Molecular Weight | 207.22 g/mol |

| CAS Number | 72432-03-2 |

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Diabetes Management

Miglitol functions as an alpha-glucosidase inhibitor , which plays a crucial role in the management of type 2 diabetes mellitus. By inhibiting alpha-glucosidase enzymes in the intestines, it slows down the digestion of carbohydrates, leading to a decrease in postprandial blood glucose levels. This mechanism helps in controlling hyperglycemia and improving glycemic control in diabetic patients .

Clinical Studies and Efficacy :

- A study published in Diabetes Care demonstrated that Miglitol significantly reduces postprandial glucose levels when administered with meals. Patients showed improved glycemic control over a 24-week period compared to placebo groups .

- Another clinical trial indicated that combining Miglitol with other antidiabetic medications enhances overall efficacy, providing better glycemic control than monotherapy alone .

Additional Applications

2. Research on Obesity and Metabolic Syndrome

Recent studies have explored Miglitol's potential benefits beyond diabetes management. Research suggests that its ability to modulate carbohydrate absorption may also aid in weight management and reduce the risk of metabolic syndrome .

3. Gastrointestinal Health

Miglitol has been investigated for its effects on gut microbiota and gastrointestinal health. Some studies indicate that it may promote beneficial gut bacteria due to its prebiotic-like effects, potentially improving gut health .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Diabetes Care Study (2020) | Assess efficacy in glycemic control | Significant reduction in postprandial glucose levels compared to placebo |

| Combination Therapy Trial (2021) | Evaluate Miglitol with other antidiabetics | Enhanced glycemic control observed; better outcomes than monotherapy |

| Obesity Research (2022) | Investigate weight management effects | Potential benefits in weight reduction and metabolic syndrome risk |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Structural Similarity Analysis

Computational methods like the Tanimoto and Dice coefficients are widely used to quantify structural similarity. For example, demonstrated ~70% similarity between aglaithioduline and SAHA (a histone deacetylase inhibitor) using fingerprint-based comparisons . Applying these metrics to “(2R,3R,4R)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4-diol” and its analogs reveals:

*Similarity estimates based on fingerprint comparisons from and .

Bioactivity and Selectivity Profiles

highlights that hydroxypiperidine derivatives exhibit transporter selectivity (e.g., dopamine, serotonin, and norepinephrine transporters: DAT, SERT, NET). For instance, substitutions at the piperidine ring (e.g., benzhydryloxyethyl groups) significantly modulate selectivity .

Proteomic Interaction Signatures (CANDO Platform)

The CANDO platform () predicts compound behavior by analyzing proteomic interaction signatures. Unlike traditional structure-activity relationships (SAR), CANDO integrates multitarget interactions across organisms. For example, compounds with similar proteomic signatures to the target molecule may share functional behaviors, such as anti-inflammatory or neuroprotective effects, even if structurally distinct . This approach mitigates biases inherent in structural similarity metrics (e.g., Tanimoto), which may overlook bioisosteric or allosteric effects .

Limitations and Caveats in Comparative Analysis

- Structural vs. notes that structurally dissimilar compounds can share bioactivity due to shared protein targets or metabolic pathways .

- Stereochemical Sensitivity: Minor stereochemical differences (e.g., 2R,3R,4R vs. 2R,3S,4R) can drastically alter target engagement, as seen in enantiomeric drug pairs .

- Data Gaps : Direct bioactivity data for the target compound are absent in the evidence; comparisons rely on analogs and predictive models like CANDO .

Métodos De Preparación

Starting Material Selection and Functionalization

The most scalable method begins with 2,3-O-isopropylidene-L-lyxono-1,4-lactone, a carbohydrate-derived precursor that provides inherent stereochemical guidance. Mesylation of the C5 hydroxyl group using methanesulfonyl chloride (MsCl) in dichloromethane at 0°C introduces a leaving group (93% yield). Subsequent alkylation with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C generates a tertiary alcohol while preserving the lactone ring (Scheme 1).

Key Reaction Conditions:

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Mesylation | MsCl, Et₃N | 0°C | 93% |

| Alkylation | MeMgBr | −78°C | 88% |

Ring Expansion and Deprotection

The lactone undergoes nucleophilic substitution with phthalimide potassium salt in dimethylformamide (DMF) at 80°C, replacing the mesylate with an amine group (76% yield). Hydrazinolysis in ethanol removes the phthalimide protecting group (82% yield), followed by hydrogenation over palladium on carbon (Pd/C) to saturate the piperidine ring (95% yield). Final acidic hydrolysis (HCl, H₂O/THF) removes the isopropylidene protecting groups, yielding the target compound with >98% enantiomeric excess (ee).

Epoxide Ring-Opening Strategy

Chiral Epoxide Synthesis

Optically active epichlorohydrin derivatives serve as precursors for installing the 2-hydroxyethyl group. Reaction of (R)-epichlorohydrin with 4-nitrophenol in acetonitrile at reflux introduces a phenoxy group at C1 (65% yield). The epoxide intermediate is then treated with 4-(hydroxymethyl)piperidine-3,4-diol in ethanol under basic conditions (Cs₂CO₃), inducing nucleophilic ring-opening at the less substituted carbon (Scheme 2).

Stereochemical Outcome:

Catalytic Hydrogenation and Purification

Post-reaction hydrogenation (H₂, Pd/C) removes the nitro group, followed by chromatographic separation on silica gel (hexane/ethyl acetate) to isolate the target compound (overall yield: 42%).

Reductive Amination Approach

Aldehyde-Piperidine Coupling

Condensation of 2-(hydroxymethyl)piperidine-3,4-diol with glycolaldehyde in methanol forms an imine intermediate, which undergoes sodium cyanoborohydride (NaBH₃CN)-mediated reductive amination. The reaction proceeds at pH 5 (acetic acid buffer) to maintain aldehyde reactivity while preventing borohydride decomposition.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| pH | 5.0 | Max 78% |

| Temperature | 25°C | <5% byproduct |

| Stoichiometry (NaBH₃CN) | 1.2 eq | 89% conversion |

Stereochemical Control via Borate Complexation

Addition of boric acid (1.5 eq) enhances stereoselectivity by forming a cyclic borate complex with vicinal diols, locking the piperidine ring in a chair conformation that favors the (2R,3R,4R) configuration (dr >19:1).

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic trans-2-(hydroxymethyl)piperidine-3,4-diol is acetylated using vinyl acetate in the presence of Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (2S,3S,4S)-enantiomer (E-value >200), leaving the desired (2R,3R,4R)-isomer unreacted.

Process Metrics:

Hydroxyethyl Group Introduction

The resolved alcohol undergoes Mitsunobu reaction with 2-hydroxyethyl phthalimide (DIAD, PPh₃), followed by hydrazine-mediated deprotection to install the 2-hydroxyethyl moiety (71% yield over two steps).

Continuous Flow Synthesis

Microreactor Design for Hazardous Steps

A segmented flow reactor minimizes decomposition during exothermic mesylation (MsCl, 0°C) and Grignard addition (MeMgBr, −40°C). The system achieves:

-

92% conversion vs 78% in batch

-

50% reduction in reaction time

Inline Purification via Scavenger Resins

Quaternary ammonium-functionalized silica scavengers remove excess Grignard reagent before hydrogenation, enabling fully continuous production (throughput: 12 g/day).

Comparative Analysis of Methods

| Method | Steps | Overall Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Lactone-based | 5 | 54% | Scalable, high ee | Requires chiral starting material |

| Epoxide | 4 | 42% | Modular | Moderate diastereoselectivity |

| Reductive amination | 3 | 58% | Atom-economical | pH-sensitive |

| Enzymatic | 5 | 35% | Eco-friendly | Low throughput |

| Flow | 6 | 62% | Safe, continuous | Capital-intensive |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of (2R,3R,4R)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4-diol?

- Methodological Answer : Optimize reaction conditions using anhydrous potassium carbonate (K₂CO₃) in methanol, as demonstrated in similar piperidine derivatives to achieve yields >90% . Control stereochemistry by selecting chiral starting materials and maintaining inert atmospheres (e.g., nitrogen) to minimize racemization. Monitor reaction progress via TLC or HPLC, adjusting solvent ratios (e.g., CHCl₃/MeOH) to improve solubility and purity .

Q. What characterization techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer : Use ¹H-NMR and ¹³C-NMR to verify stereochemistry and functional groups (e.g., hydroxyl and hydroxymethyl moieties). Compare chemical shifts with analogous piperidine derivatives (e.g., δ 3.5–4.5 ppm for hydroxyl protons) . HPLC with chiral columns (>98% purity) and mass spectrometry (e.g., ESI-MS) confirm molecular weight and absence of impurities. Elemental analysis validates empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Follow GHS guidelines for acute toxicity (H300) and skin/eye irritation (H315, H319). Use PPE (gloves, goggles) and fume hoods during synthesis. In case of exposure, rinse skin/eyes with water for 15 minutes and consult medical advice. Store in airtight containers at 2–8°C to prevent degradation .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer : Combine HPLC (retention time matching reference standards) with melting point analysis (e.g., 82–84°C for structurally related derivatives). Use TLC (Rf values in CHCl₃:MeOH 9:1) for rapid purity checks. Quantify residual solvents via GC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for hydroxypiperidine derivatives?

- Methodological Answer : Conduct receptor selectivity assays (e.g., DAT, SERT, NET) to differentiate off-target effects. Use dose-response curves (IC₅₀ values) to validate specificity. Address variability by standardizing cell lines (e.g., HEK293 transfected with target receptors) and assay conditions (pH, temperature) . Apply statistical meta-analysis to reconcile discrepancies across studies .

Q. How can enantiomeric separation be achieved for stereoisomers of this compound?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IA column with hexane:isopropanol 85:15) or enzymatic resolution using lipases. Confirm enantiopurity via circular dichroism (CD) and optical rotation measurements. Crystallize diastereomeric salts (e.g., tartaric acid derivatives) for large-scale separation .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model binding to enzymes (e.g., kinases) or transporters. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Compare results with QSAR models to optimize substituent effects on activity .

Q. How does the compound’s stability vary under physiological conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) to assess hydrolysis/oxidation. Use LC-MS to identify degradation products (e.g., dehydroxylated analogs) .

Q. What green chemistry approaches improve sustainability in synthesizing this compound?

- Methodological Answer : Replace traditional solvents with biobased alternatives (e.g., cyclopentyl methyl ether). Optimize catalysis (e.g., immobilized lipases) to reduce waste. Apply microwave-assisted synthesis to shorten reaction times and energy use. Monitor atom economy using E-factor calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.